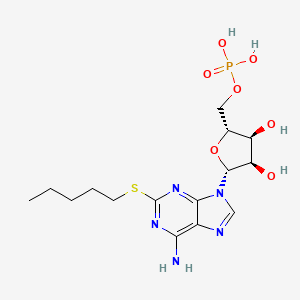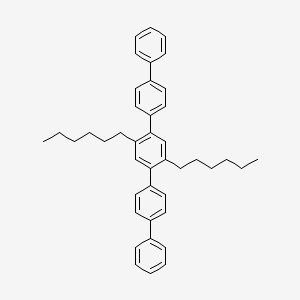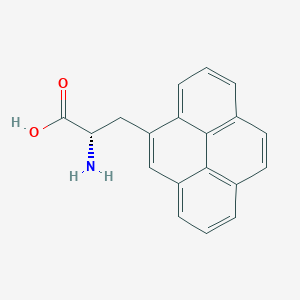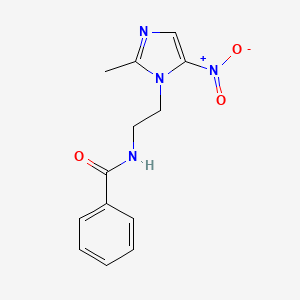
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiprotozoal, and anticancer properties. The presence of the nitro group in the imidazole ring is crucial for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide typically involves the following steps:
Nitration of Imidazole: The starting material, 2-methylimidazole, is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-methyl-5-nitroimidazole.
Alkylation: The nitroimidazole is then alkylated with an appropriate alkylating agent, such as ethyl bromide, to introduce the ethyl group.
Amidation: The resulting intermediate is reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)benzamide.
Oxidation: N-(2-(2-Methyl-5-carboxy-1H-imidazol-1-yl)ethyl)benzamide.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiprotozoal activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The biological activity of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide is primarily due to the presence of the nitro group. This group undergoes bioreduction in the presence of cellular reductases, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, inhibit DNA synthesis, and induce apoptosis in target cells. The compound’s molecular targets include DNA and various enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While all these compounds share a common nitroimidazole core, this compound is unique due to the presence of the benzamide group, which can enhance its lipophilicity and potentially improve its biological activity.
List of Similar Compounds
- Metronidazole
- Tinidazole
- Ornidazole
- Secnidazole
These compounds are widely used for their antimicrobial and antiprotozoal properties, but this compound may offer distinct advantages in terms of potency and selectivity.
Eigenschaften
CAS-Nummer |
55455-18-0 |
|---|---|
Molekularformel |
C13H14N4O3 |
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H14N4O3/c1-10-15-9-12(17(19)20)16(10)8-7-14-13(18)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,18) |
InChI-Schlüssel |
WYBRZOBLOVHIOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1CCNC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



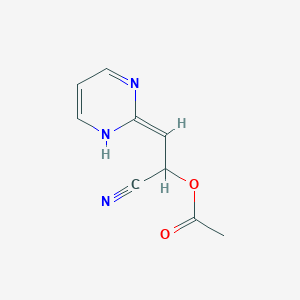
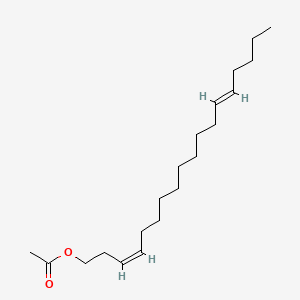
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
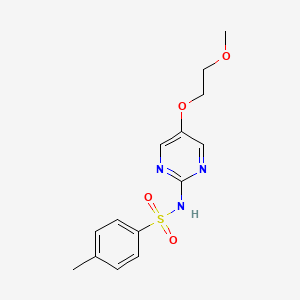
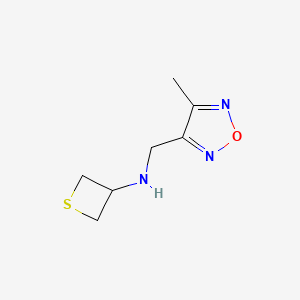
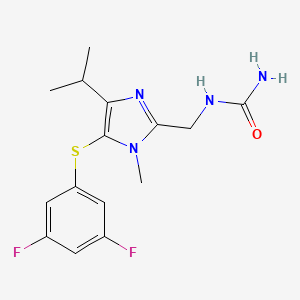
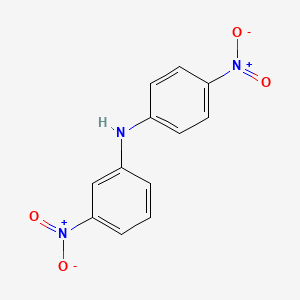
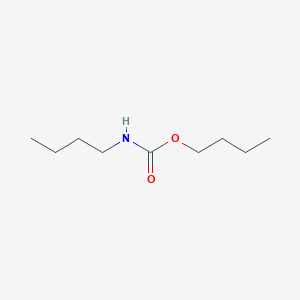
![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
